- Copper + Nickel-in-Charcoal (Cu-Ni/C): A Bimetallic, Heterogeneous Catalyst for Cross-Couplings, Organic Letters, 2008, 10(19), 4279-4282

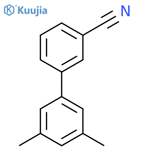

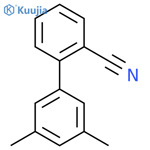

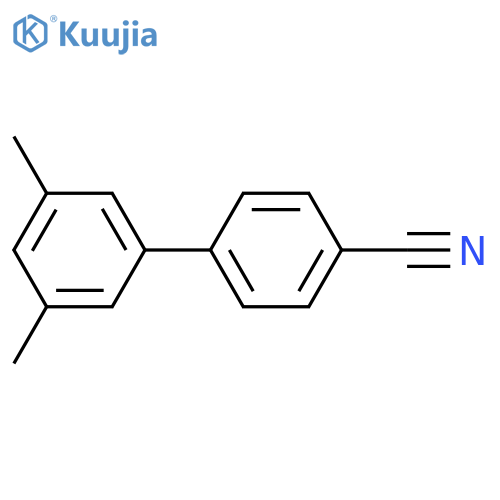

Cas no 935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile)

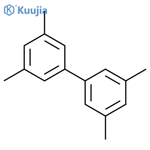

935552-89-9 structure

Nom du produit:4-(3,5-Dimethylphenyl)benzonitrile

Numéro CAS:935552-89-9

Le MF:C15H13N

Mégawatts:207.270423650742

MDL:MFCD21609633

CID:1980636

PubChem ID:25107604

4-(3,5-Dimethylphenyl)benzonitrile Propriétés chimiques et physiques

Nom et identifiant

-

- 3',5'-Dimethyl-4-biphenylcarbonitrile

- 4-(3,5-DiMethylphenyl)benzonitrile

- 3′,5′-Dimethyl[1,1′-biphenyl]-4-carbonitrile (ACI)

- 3',5'-DIMETHYL-[1,1'-BIPHENYL]-4-CARBONITRILE

- MFCD21609633

- W19396

- 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile

- AS-61951

- SCHEMBL23873781

- CS-0196079

- DB-357399

- AKOS023108395

- 935552-89-9

- DTXSID80648722

- 4-(3,5-Dimethylphenyl)benzonitrile

-

- MDL: MFCD21609633

- Piscine à noyau: 1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3

- La clé Inchi: XRXGVDHXCUMXEW-UHFFFAOYSA-N

- Sourire: N#CC1C=CC(C2C=C(C)C=C(C)C=2)=CC=1

Propriétés calculées

- Qualité précise: 207.104799419g/mol

- Masse isotopique unique: 207.104799419g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 1

- Complexité: 256

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 4

- Surface topologique des pôles: 23.8Ų

4-(3,5-Dimethylphenyl)benzonitrile PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| TRC | D480033-1g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 1g |

$207.00 | 2023-05-18 | ||

| abcr | AB310701-1 g |

4-(3,5-Dimethylphenyl)benzonitrile; 98% |

935552-89-9 | 1g |

€231.60 | 2022-06-11 | ||

| eNovation Chemicals LLC | K13931-10g |

4-(3,5-DiMethylphenyl)benzonitrile |

935552-89-9 | 97% | 10g |

$1200 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266749-250mg |

3',5'-Dimethyl-[1,1'-biphenyl]-4-carbonitrile |

935552-89-9 | 97% | 250mg |

¥473.00 | 2024-04-24 | |

| Ambeed | A918120-250mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 250mg |

$56.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS8044-100mg |

[1,1′-Biphenyl]-4-carbonitrile, 3′,5′-dimethyl- |

935552-89-9 | 95% | 100mg |

¥187.0 | 2024-04-16 | |

| Ambeed | A918120-100mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 100mg |

$28.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-500mg |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 95% | 500mg |

$80.00 | 2024-04-20 | |

| Ambeed | A918120-5g |

4-(3,5-Dimethylphenyl)benzonitrile |

935552-89-9 | 97% | 5g |

$220.0 | 2024-04-16 | |

| 1PlusChem | 1P00II4P-250mg |

4-(3,5-DIMETHYLPHENYL)BENZONITRILE |

935552-89-9 | 98% | 250mg |

$53.00 | 2025-03-01 |

4-(3,5-Dimethylphenyl)benzonitrile Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Catalysts: Triphenylphosphine , Cupric nitrate , Carbon , Nickel nitrate Solvents: 1,4-Dioxane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 5 min, rt

1.3 Reagents: Lithium hydroxide , Potassium fluoride Solvents: 1,4-Dioxane ; 60 min, 200 °C

Référence

Méthode de production 2

Conditions de réaction

1.1 Catalysts: Bis(dibenzylideneacetone)palladium , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 20 min, 60 °C; 60 °C → -20 °C

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

1.2 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 20 min, -20 °C; 7 h, -20 °C; -20 °C → rt

Référence

- Pd-catalyzed Kumada-Corriu cross-coupling reactions allowed the use of Knochel-type Grignard reagents, Journal of the American Chemical Society, 2007, 129(13), 3844-3845

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water , Polyethylene glycol ; 2 h, 80 °C

Référence

- Palladium catalyzed ligand-free Suzuki reaction in polyethylene glycol/H2O, Huaxue Shiji, 2018, 40(12), 1205-1211

Méthode de production 4

Conditions de réaction

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Ethanol , Water ; 4 h, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate ; 6 h, rt

1.3 Reagents: Sodium chloride Solvents: Water

Référence

- Method for synthesizing biphenyl compound using phenol as raw material, China, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Sodium carbonate Catalysts: Palladium , Silica , 1-Decyl-3-methylimidazolium tetrafluoroborate Solvents: Water ; 60 min, 80 - 90 °C

Référence

- Palladium supported on silica gel confined ionic liquid as a reusable catalyst for carbon-carbon cross coupling reaction in water, Clean Technologies and Environmental Policy, 2014, 16(8), 1767-1771

Méthode de production 6

Conditions de réaction

Référence

- Synthesis of biaryls, Science of Synthesis, 2010, 45, 547-626

Méthode de production 7

Conditions de réaction

1.1 Reagents: Bis(pinacolato)diborane Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 6 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

1.2 Reagents: Potassium hydroxide Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Water ; 3 h, 80 °C

Référence

- A one-pot, single-solvent process for tandem, catalyzed C-H borylation-Suzuki-Miyaura cross-coupling sequences, Synlett, 2009, (1), 147-150

Méthode de production 8

Conditions de réaction

1.1 Reagents: Pivalic acid , Potassium carbonate Catalysts: Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylacetamide ; 3 h, rt → 120 °C

Référence

- The site-selectivity and mechanism of Pd-catalyzed C(sp2)-H arylation of simple arenes with aryl bromides., Chemical Science, 2021, 12(1), 363-373

Méthode de production 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Water ; 1 h, 100 °C

Référence

- Aqueous Suzuki-Miyaura Reaction with 0.6 Equivalent of Base: Green and Efficient Access to Biaryls and Unsymmetrical Terphenyls, ChemistrySelect, 2018, 3(21), 6022-6027

4-(3,5-Dimethylphenyl)benzonitrile Raw materials

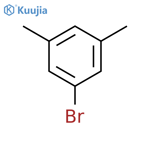

- 5-Bromo-m-xylene

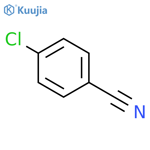

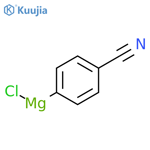

- 4-Chlorobenzonitrile

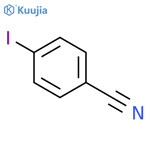

- 4-Iodobenzonitrile

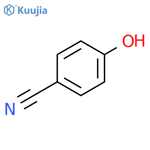

- 4-Hydroxybenzonitrile

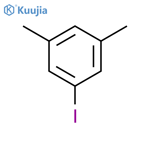

- 1-Iodo-3,5-dimethylbenzene

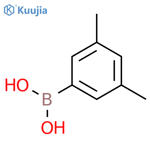

- 3,5-Dimethylphenylboronic acid

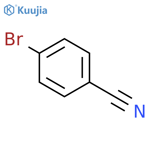

- 4-Bromobenzonitrile

- Magnesium, chloro(4-cyanophenyl)-

4-(3,5-Dimethylphenyl)benzonitrile Preparation Products

4-(3,5-Dimethylphenyl)benzonitrile Littérature connexe

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

935552-89-9 (4-(3,5-Dimethylphenyl)benzonitrile) Produits connexes

- 306289-54-3(N-4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl-4-(dimethylsulfamoyl)benzamide)

- 1028361-65-0(5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde Hydrochloride)

- 1351596-60-5(2,5-dimethyl-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-ylbenzene-1-sulfonamide)

- 2172104-17-3(2-({2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}oxy)acetic acid)

- 898424-19-6(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(pyridin-4-yl)methylethanediamide)

- 931636-56-5(2-[(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide)

- 115053-22-0(2-Methyl-1H-imidazol-1-amine)

- 2228310-85-6(methyl 2-hydroxy-5-(1-hydroxy-2-methylpropan-2-yl)benzoate)

- 1018895-28-7(3-morpholin-4-ylpropyl methanesulfonate)

- 878213-16-2(2-(4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl)-N-(1-cyanocyclohexyl)acetamide)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:935552-89-9)4-(3,5-Dimethylphenyl)benzonitrile

Pureté:99%/99%

Quantité:5g/10g

Prix ($):198.0/337.0